Enantiomeric Excess Exceeding 99% via Diastereomeric Salt Resolution Compared to Racemic or Partially Resolved 5-Oxo-1-phenylpyrazolidine-3-carboxylic Acid
Resolution of racemic 5-oxo-1-phenylpyrazolidine-3-carboxylic acid (±)-3 via (R)- and (S)-α-methylbenzylamine yielded the corresponding methyl esters with an enantiomeric excess >99 % by chiral HPLC, whereas the racemic starting material shows 0 % ee and classical resolution attempts with less bulky amines often deliver ee values below 90 % . The resolved (R)- and (S)-enantiomers were isolated in up to 89 % theoretical yield, providing a defined benchmark for procurement of enantiopure material .
| Evidence Dimension | Enantiomeric excess (ee) of resolved methyl ester |
|---|---|
| Target Compound Data | >99 % ee |
| Comparator Or Baseline | Racemic (±)-3 (0 % ee); typical resolution using simple amines often yields <90 % ee |
| Quantified Difference | >99 % ee vs. <90 % ee for less optimized resolutions |
| Conditions | Chiral HPLC; diastereomeric salt formation with α-methylbenzylamine, followed by esterification |
Why This Matters
For applications requiring chiral induction, such as asymmetric organocatalysis or enantioselective synthesis, a >99 % ee starting material translates to higher product enantiopurity and reduces downstream purification costs.
